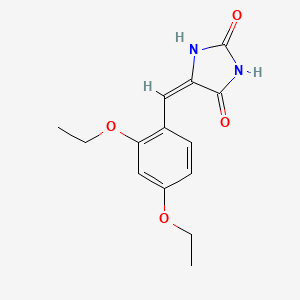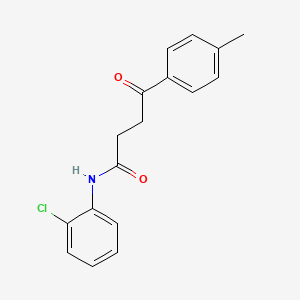
N-(2-chlorophenyl)-4-(4-methylphenyl)-4-oxobutanamide
Vue d'ensemble
Description
N-(2-chlorophenyl)-4-(4-methylphenyl)-4-oxobutanamide, commonly known as Clenbuterol, is a beta-2 adrenergic agonist that has been widely used in scientific research. It is a potent bronchodilator and has been used in the treatment of asthma and other respiratory diseases. Clenbuterol is also known for its anabolic effects, which has led to its use as a performance-enhancing drug in the sport of bodybuilding.
Mécanisme D'action
Clenbuterol is a beta-2 adrenergic agonist that binds to beta-2 adrenergic receptors in the body. This leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various proteins in the body. This results in the relaxation of smooth muscle in the airways, which leads to bronchodilation. Clenbuterol also activates the mTOR pathway, which is involved in the regulation of protein synthesis and muscle growth.
Biochemical and Physiological Effects:
Clenbuterol has been shown to have a number of biochemical and physiological effects in the body. It increases the production of cAMP, which activates PKA and leads to the phosphorylation of various proteins. This results in the relaxation of smooth muscle in the airways, which leads to bronchodilation. Clenbuterol also increases muscle mass and reduces fat mass in animals, which has led to its use as a performance-enhancing drug in the sport of bodybuilding.
Avantages Et Limitations Des Expériences En Laboratoire
Clenbuterol has a number of advantages and limitations for lab experiments. It is a potent bronchodilator and has been used in the treatment of asthma and other respiratory diseases. Clenbuterol also has anabolic effects, which has led to its use as a performance-enhancing drug in the sport of bodybuilding. However, Clenbuterol has a short half-life and can be rapidly metabolized in the body, which can make it difficult to study its effects over a longer period of time.
Orientations Futures
There are a number of future directions for Clenbuterol research. One area of research is the development of more potent and selective beta-2 adrenergic agonists for the treatment of respiratory diseases. Another area of research is the investigation of the anabolic effects of Clenbuterol and other beta-2 adrenergic agonists, and their potential use in the treatment of muscle wasting diseases. Additionally, the use of Clenbuterol in combination with other drugs for the treatment of respiratory diseases and muscle wasting diseases should be investigated.
Applications De Recherche Scientifique
Clenbuterol has been used in scientific research to study its effects on various physiological systems. It has been shown to increase muscle mass and reduce fat mass in animals, which has led to its use as a performance-enhancing drug in the sport of bodybuilding. Clenbuterol has also been investigated for its potential use in the treatment of respiratory diseases, such as asthma and chronic obstructive pulmonary disease (COPD).
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-4-(4-methylphenyl)-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12-6-8-13(9-7-12)16(20)10-11-17(21)19-15-5-3-2-4-14(15)18/h2-9H,10-11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNYMMDGWFPLCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



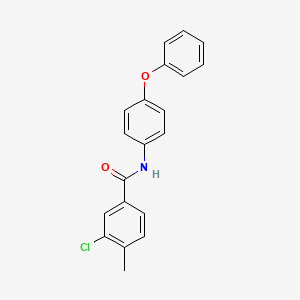


![2-(3,5-dimethyl-4H-1,2,4-triazol-4-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3461143.png)
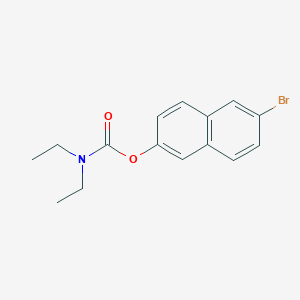
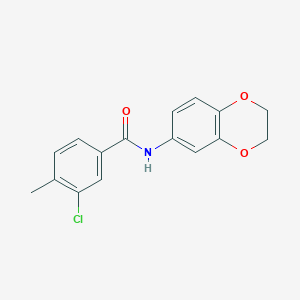
![N-[3-chloro-4-(1-piperidinyl)phenyl]-2-phenylacetamide](/img/structure/B3461169.png)
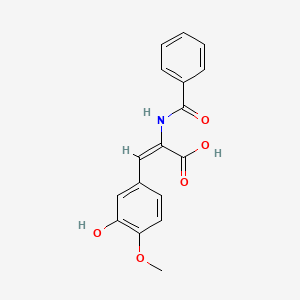
![2-(2,5-dimethoxyphenyl)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B3461182.png)
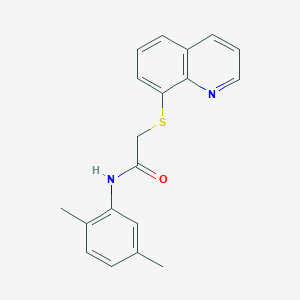
![3,5-dimethoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B3461191.png)
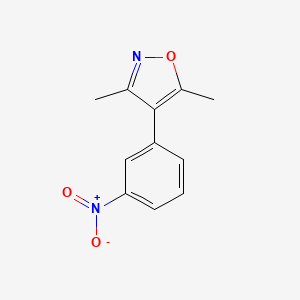
![{4-[(2,5-dioxo-4-imidazolidinylidene)methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B3461213.png)
